molecular formula C15H11BrN2O3 B3858356 (E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one

(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one

Cat. No.: B3858356
M. Wt: 347.16 g/mol
InChI Key: GAEMYTOSMWLKCV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a bromophenyl group and a nitroanilino group, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between 4-bromobenzaldehyde and acetone to form (E)-1-(4-bromophenyl)prop-2-en-1-one.

    Nucleophilic Addition: The intermediate (E)-1-(4-bromophenyl)prop-2-en-1-one undergoes a nucleophilic addition reaction with 2-nitroaniline to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of (E)-1-(4-bromophenyl)-3-(2-aminoanilino)prop-2-en-1-one.

    Reduction: Formation of (E)-1-(4-bromophenyl)-3-(2-nitroanilino)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-chlorophenyl)-3-(2-nitroanilino)prop-2-en-1-one
  • (E)-1-(4-fluorophenyl)-3-(2-nitroanilino)prop-2-en-1-one
  • (E)-1-(4-methylphenyl)-3-(2-nitroanilino)prop-2-en-1-one

Uniqueness

(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The nitroanilino group also imparts specific electronic and steric properties that can affect its behavior in chemical and biological systems.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c16-12-7-5-11(6-8-12)15(19)9-10-17-13-3-1-2-4-14(13)18(20)21/h1-10,17H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEMYTOSMWLKCV-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one
Reactant of Route 5
Reactant of Route 5
(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-1-(4-bromophenyl)-3-(2-nitroanilino)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.